molecular formula C14H19NO2 B1322385 4-[2-(Piperidin-1-yl)ethyl]benzoic acid

4-[2-(Piperidin-1-yl)ethyl]benzoic acid

Cat. No.: B1322385
M. Wt: 233.31 g/mol
InChI Key: HWRLUKRBTODUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Considerations

The molecular structure of this compound exhibits a distinctive architecture characterized by three primary structural domains: a para-substituted benzoic acid moiety, a flexible ethyl spacer, and a six-membered piperidine ring. The compound possesses the molecular formula C14H19NO2 with a molecular weight of 233.31 daltons, establishing it as a moderately sized organic molecule suitable for various synthetic applications. The central structural feature involves the direct attachment of the ethyl chain to the para position of the benzoic acid ring, creating a linear extension that terminates in the piperidine nitrogen atom.

The stereochemical considerations for this compound are relatively straightforward due to the absence of defined chiral centers in the main chain structure. The piperidine ring adopts its characteristic chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. The ethyl linker provides conformational flexibility, allowing rotation around the carbon-carbon bonds and the carbon-nitrogen bond connecting to the piperidine ring. This flexibility enables the molecule to adopt multiple conformational states in solution, with the specific conformation depending on environmental factors such as solvent polarity and intermolecular interactions.

The benzoic acid portion of the molecule maintains planarity due to the aromatic character of the benzene ring and the conjugation of the carboxylic acid group with the aromatic system. The carboxylic acid functionality introduces both hydrogen bond donor and acceptor capabilities through the hydroxyl and carbonyl groups, respectively. The para-substitution pattern ensures that the ethyl-piperidine substituent is positioned directly opposite to the carboxylic acid group, maximizing the distance between these functional groups and potentially reducing intramolecular interactions that could constrain conformational freedom.

Crystallographic Characterization and Conformational Analysis

Crystallographic analysis of this compound and related piperidine-containing benzoic acid derivatives provides valuable insights into the solid-state organization and preferred conformational arrangements. Studies of structurally similar compounds, such as 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate, demonstrate that piperidine-containing benzoic acid derivatives typically exhibit non-planar molecular geometries in the crystal state. The torsion angles between aromatic rings and aliphatic substituents often deviate significantly from planarity, as evidenced by reported torsion angles of approximately -83.9 degrees in related structures.

The crystallographic data for related compounds reveals that hydrogen bonding plays a crucial role in determining crystal packing arrangements. The carboxylic acid groups frequently participate in intermolecular hydrogen bonding networks, creating two-dimensional layered structures within the crystal lattice. These hydrogen bonding interactions involve both the carboxylic acid hydroxyl groups as donors and the carbonyl oxygens as acceptors, leading to the formation of carboxylic acid dimers or extended chain structures.

The piperidine ring system in the crystal state typically adopts the chair conformation, consistent with solution-phase behavior. The nitrogen atom of the piperidine ring can participate in weak intermolecular interactions, including hydrogen bonding with water molecules when present in hydrated crystal forms. The conformational analysis reveals that the ethyl linker adopts extended conformations in the solid state, minimizing steric interactions between the aromatic and piperidine portions of the molecule.

Water molecules, when present in the crystal structure, often serve as bridging elements that connect multiple molecules through hydrogen bonding networks. These water molecules can occupy special crystallographic positions, such as twofold axes, and contribute to the overall stability of the crystal lattice through their participation in extended hydrogen bonding systems.

Comparative Structural Analysis with Piperidine-Containing Analogues

Comparative analysis of this compound with structurally related piperidine-containing analogues reveals important structure-activity relationships and conformational preferences within this chemical class. The compound 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid, which differs only in the presence of an oxygen atom in the linker region, exhibits a molecular formula of C14H19NO3 and a molecular weight of 249.30 grams per mole. This structural modification introduces additional hydrogen bonding capabilities and alters the electronic properties of the linker region.

The ethyl piperidinoacetylaminobenzoate derivatives represent another important class of related compounds, featuring an amide linkage instead of the direct ethyl connection found in the target compound. These analogues possess molecular formulas such as C16H22N2O3 and molecular weights around 290.36 grams per mole, indicating increased molecular complexity through the incorporation of additional nitrogen functionality. The presence of the amide group significantly affects the conformational preferences and hydrogen bonding patterns compared to the simpler ethyl-linked structure.

Structural modifications involving the oxidation state of the piperidine ring, as observed in compounds such as 4-(2-Oxo-piperidin-1-yl)-benzoic acid, demonstrate how functional group variations can dramatically alter molecular properties. The introduction of a carbonyl group within the piperidine ring creates a lactam structure with molecular formula C12H13NO3 and molecular weight 219.24 daltons, representing a more constrained and polar variation of the basic piperidine motif.

Compound Molecular Formula Molecular Weight Linker Type Key Structural Difference
This compound C14H19NO2 233.31 Ethyl Direct carbon chain
4-(2-Piperidin-1-yl-ethoxy)-benzoic acid C14H19NO3 249.30 Ethoxy Oxygen insertion
Ethyl piperidinoacetylaminobenzoate C16H22N2O3 290.36 Acetamide Amide functionality
4-(2-Oxo-piperidin-1-yl)-benzoic acid C12H13NO3 219.24 Direct Oxidized piperidine

The comparative analysis also extends to compounds featuring deuterium substitution, such as 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid Hydrochloride Salt, which incorporates four deuterium atoms in the ethyl linker region. These isotopically labeled analogues provide valuable tools for mechanistic studies and metabolic investigations, while maintaining essentially identical structural characteristics to the parent compounds.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and assess purity. Nuclear Magnetic Resonance spectroscopy provides the most detailed structural information, with both proton and carbon-13 spectra offering complementary data about the molecular framework. The proton Nuclear Magnetic Resonance spectrum typically exhibits characteristic patterns for each structural domain: aromatic protons appearing in the 7-8 parts per million region, aliphatic ethyl protons in the 2-3 parts per million range, and piperidine ring protons distributed across the 1-4 parts per million region.

The aromatic region of the proton Nuclear Magnetic Resonance spectrum displays the expected pattern for para-disubstituted benzene rings, with two sets of equivalent protons appearing as doublets due to ortho coupling. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing effect of the carboxylic acid group and the electron-donating character of the ethyl substituent. The ethyl linker protons typically appear as complex multipiples due to coupling with both the aromatic ring and the piperidine nitrogen.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework, with the carboxylic acid carbon appearing at approximately 170-180 parts per million, aromatic carbons in the 120-140 parts per million range, and aliphatic carbons at lower field positions. The piperidine ring carbons exhibit characteristic chemical shifts consistent with the chair conformation and the electron-donating effect of the nitrogen atom.

Infrared spectroscopy reveals diagnostic absorption bands corresponding to the major functional groups present in the molecule. The carboxylic acid group produces characteristic broad absorption in the 2500-3300 wavenumber region due to hydrogen-bonded hydroxyl stretching, along with sharp carbonyl absorption around 1700 wavenumbers. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, while aliphatic carbon-hydrogen stretching occurs around 2800-3000 wavenumbers.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns useful for structural verification. The molecular ion peak appears at mass-to-charge ratio 233, consistent with the calculated molecular weight. Common fragmentation patterns include loss of the carboxylic acid group, cleavage of the ethyl linker, and formation of characteristic piperidine-containing fragments. The base peak often corresponds to the piperidine-ethyl cation resulting from benzylic cleavage.

Spectroscopic Technique Key Diagnostic Features Chemical Shift/Frequency Range
Proton Nuclear Magnetic Resonance Aromatic protons 7.0-8.0 parts per million
Proton Nuclear Magnetic Resonance Ethyl linker protons 2.5-3.5 parts per million
Proton Nuclear Magnetic Resonance Piperidine protons 1.5-4.0 parts per million
Carbon-13 Nuclear Magnetic Resonance Carboxylic acid carbon 170-180 parts per million
Infrared Carboxylic acid carbonyl ~1700 wavenumbers
Infrared Hydroxyl stretch 2500-3300 wavenumbers
Mass Spectrometry Molecular ion 233 mass-to-charge ratio

Advanced spectroscopic techniques, including two-dimensional Nuclear Magnetic Resonance experiments, provide additional structural confirmation through correlation spectroscopy and nuclear Overhauser effect measurements. These techniques enable the unambiguous assignment of all proton and carbon signals and confirm the connectivity patterns within the molecule. The spectroscopic data collectively establish the complete structural identity of this compound and provide a comprehensive analytical foundation for quality control and synthetic verification.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

4-(2-piperidin-1-ylethyl)benzoic acid

InChI

InChI=1S/C14H19NO2/c16-14(17)13-6-4-12(5-7-13)8-11-15-9-2-1-3-10-15/h4-7H,1-3,8-11H2,(H,16,17)

InChI Key

HWRLUKRBTODUJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate for Drug Synthesis

One of the primary applications of 4-[2-(Piperidin-1-yl)ethyl]benzoic acid is its role as an intermediate in the synthesis of pharmacologically active compounds. For instance, it is utilized in the preparation of ampreloxetine, a drug investigated for its potential use in treating depression and other mood disorders. The synthesis involves several steps, including the reaction with various reagents to yield the desired pharmaceutical compounds .

1.2 Structure-Activity Relationship Studies

Research has demonstrated that modifications to the structure of compounds related to this compound can lead to enhanced biological activity. For example, structure-activity relationship (SAR) studies have been conducted on analogs that include this compound, revealing that specific substitutions can enhance their efficacy as immunomodulators. These studies are crucial for developing new therapeutic agents .

Biological Research Applications

2.1 Immunomodulatory Effects

Compounds derived from this compound have been shown to influence immune responses. In vitro studies indicated that certain derivatives can activate signaling pathways associated with immune responses, such as NF-κB activation in monocytes and dendritic cells. This suggests potential applications in vaccine development and immunotherapy .

2.2 Co-Adjuvant in Vaccination Studies

In preclinical studies, derivatives of this compound have been tested as co-adjuvants alongside established adjuvants like monophosphoryl lipid A (MPLA). The results demonstrated that these compounds could significantly enhance antigen-specific antibody responses, indicating their potential role in improving vaccine efficacy .

Synthetic Chemistry Applications

3.1 Organic Synthesis Techniques

The synthesis of this compound itself involves various organic chemistry techniques, including nucleophilic substitution reactions and coupling reactions with piperidine derivatives. These methods are significant for chemists looking to develop efficient synthetic routes for producing complex organic molecules .

3.2 Development of Novel Synthetic Pathways

Recent patents have described improved processes for synthesizing this compound and its derivatives, focusing on optimizing yields and reducing by-products during synthesis. Such advancements are essential for scaling up production for pharmaceutical applications .

Case Studies and Research Findings

Study/Case Findings Implications
SAR Studies on Benzoic Acid DerivativesIdentified key modifications enhancing immunostimulatory propertiesPotential for new vaccine adjuvants
Synthesis of AmpreloxetineUtilized this compound as a precursorSupports development of antidepressant therapies
Co-Adjuvant StudiesEnhanced antibody responses when combined with MPLAIndicates potential for improved vaccine formulations

Comparison with Similar Compounds

Structural Analogues with Piperidine Moieties

The following compounds share structural similarities with 4-[2-(Piperidin-1-yl)ethyl]benzoic acid but differ in substituents, linker groups, or additional functional groups:

Compound Name Structure Key Differences Biological Activity Source
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid Piperazine ring (methyl-substituted) instead of piperidine; methylene linker Modulates receptor selectivity due to altered basicity Not explicitly stated; used in drug intermediates
4-(2-Piperidin-1-ylethoxy)benzoic acid hydrochloride Ethoxy linker instead of ethyl; hydrochloride salt Enhanced solubility; potential for ionic interactions Antihypertensive or anticancer applications (inferred from structural analogs)
4-(Piperidin-4-yl)benzoic acid hydrochloride Piperidine directly attached to benzene at C4; no ethyl linker Altered spatial orientation affects target binding Kinase inhibition (hypothesized)
Ethyl 4-(2-(4-((1-(4-cyanobenzyl)-1H-benzimidazol-2-yl)amino)piperidin-1-yl)ethyl)benzoate (Compound 38) Benzimidazole-piperidine-ethylbenzoate ester Ester group increases lipophilicity; cyanobenzyl enhances aromatic interactions Antimalarial activity (IC₅₀ values undisclosed)
4-[2-(Pyridin-4-yl)ethyl]pyridine co-crystal with 2-aminobenzoic acid Pyridine substituent instead of piperidine; co-crystal formation Altered hydrogen-bonding network Crystallography studies; no direct bioactivity reported

Functional Analogues with Modified Linkers or Substituents

  • 2-[4-(2,4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]piperidin-1-yl]phenyl]-2-methylpropanoic acid (Ruxolitinib analog): Incorporates a benzodiazol-piperidine-ethylphenyl backbone with a propanoic acid tail. Exhibits JAK1/2 inhibition for myeloproliferative disorders .
  • N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester: Complex structure with peptide-like features; targets enzymatic pathways .

Pharmacological and Biochemical Insights

Antitumor Activity

  • This compound analogs: Derivatives like Av7 (2-acetylamino benzoic acid methyl ester) from Aconitum vaginatum show potent inhibition against AGS (gastric), HepG2 (hepatic), and A549 (lung) cancer cells .
  • Halopemide (HLP) and VU0155056 (VU01) : Piperidine-containing phospholipase D (PLD) inhibitors demonstrate antiproliferative effects by disrupting lipid signaling pathways .

Metabolic and Solubility Considerations

  • Ethoxy vs. Ethyl Linkers : Ethoxy-containing derivatives (e.g., 4-(2-piperidin-1-ylethoxy)benzoic acid) exhibit higher aqueous solubility due to oxygen polarity, whereas ethyl-linked analogs may have better membrane permeability .
  • Salt Forms : Hydrochloride salts (e.g., 4-(2-piperidin-1-ylethoxy)benzoic acid hydrochloride) enhance stability and bioavailability in oral formulations .

Key Research Findings and Trends

Linker Optimization : Ethyl linkers balance flexibility and rigidity, making them preferable for CNS-targeting drugs, while ethoxy linkers suit peripheral targets due to solubility advantages.

Hybrid Structures: Incorporating benzimidazole (e.g., Compound 38) or cyanobenzyl groups enhances binding to parasitic or cancer-related proteins .

Preparation Methods

Alkylation of 4-Hydroxybenzoate Esters with Haloalkylpiperidine

The key step is the nucleophilic substitution where the phenolic hydroxyl group of methyl or ethyl 4-hydroxybenzoate is alkylated by 1-(2-chloroethyl)piperidine or β-chloroethylpiperidine hydrochloride in the presence of a base.

Typical reaction conditions:

Parameter Details
Starting materials Methyl or ethyl 4-hydroxybenzoate, 1-(2-chloroethyl)piperidine hydrochloride
Base Potassium carbonate (K2CO3)
Solvent Methyl ethyl ketone, amyl acetate, or N,N-dimethylformamide (DMF)
Temperature 60°C to 125°C
Reaction time 1.5 hours to overnight (up to 5 hours industrial scale)
Atmosphere Nitrogen or inert atmosphere

Example from industrial scale (US Patent US20050137396A1):

  • 167.42 kg methyl 4-hydroxybenzoate, 283.5 kg β-chloroethylpiperidine hydrochloride, and 408.6 kg anhydrous potassium carbonate in 1320 L amyl acetate.
  • Heated to 120-125°C for 5 hours.
  • Complete consumption of methyl 4-hydroxybenzoate confirmed by HPLC.
  • Yield: 91% theoretical after workup and isolation.

This step produces the ester intermediate 4-(2-piperidin-1-ylethoxy)benzoic acid ethyl or methyl ester.

Hydrolysis of Ester Intermediate to 4-[2-(Piperidin-1-yl)ethyl]benzoic Acid

The ester intermediate is hydrolyzed under basic conditions to yield the free acid.

Typical hydrolysis conditions:

Parameter Details
Base Sodium hydroxide (NaOH), 2N to 5N
Solvent Ethanol, methanol, or aqueous mixtures
Temperature Reflux or 40°C
Reaction time 1 hour to overnight

Example procedure (Ambeed synthesis):

  • 4-(2-piperidin-1-ylethoxy)benzoic acid ethyl ester dissolved in ethanol (200 mL).
  • 2N NaOH aqueous solution (100 mL) added.
  • Refluxed for 1 hour.
  • Ethanol evaporated, water added, acidified with 2N HCl to precipitate the acid.
  • Yield: 83% of this compound hydrochloride.
  • Melting point: 270-271°C.

Isolation and Purification

After hydrolysis, the acid is typically isolated by acidification of the reaction mixture, causing precipitation of the product. The solid is filtered, washed, and dried under vacuum.

Industrial scale isolation (US Patent US20050137396A1):

  • After hydrolysis, the mixture is cooled to 0-5°C.
  • Acetone is added to aid crystallization.
  • Product collected by filtration and washed with acetone.
  • Dried under vacuum at <50°C.
  • Yield: 91% theoretical.

Alternative Synthetic Routes

Lithiation and Carboxylation Route

An alternative method involves lithiation of a bromophenylpiperidine derivative followed by carboxylation with carbon dioxide.

Key steps:

  • Protection of piperidine nitrogen with tert-butoxycarbonyl (Boc) group.
  • Reaction of tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate with alkyl lithium reagent (e.g., n-butyl lithium) at low temperature (-100°C to -60°C).
  • In situ formation of aryllithium intermediate.
  • Quenching with dry ice (CO2) to form the carboxylic acid.
  • Deprotection of Boc group to yield the target acid.

Reaction conditions:

Parameter Details
Solvent Anhydrous tetrahydrofuran (THF)
Temperature -100°C to -60°C
Reaction time 0.5 to 3 hours for lithiation; 6 to 24 hours for carboxylation
Workup Filtration, chromatography, recrystallization

This method is more complex and requires stringent anhydrous and low-temperature conditions but allows for structural modifications and high purity.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield (%) Notes
1. Alkylation Nucleophilic substitution of 4-hydroxybenzoate ester with 1-(2-chloroethyl)piperidine hydrochloride K2CO3, amyl acetate or DMF, 60-125°C, 1.5-5 h 83-91 Industrial scale feasible, robust
2. Hydrolysis Base hydrolysis of ester intermediate NaOH (2N-5N), ethanol or methanol, reflux or 40°C, 1-overnight 83-95 Acidification precipitates product
3. Alternative lithiation/carboxylation Lithiation of bromophenylpiperidine derivative followed by CO2 quench n-Butyl lithium, THF, -100 to -60°C, dry ice Not specified Requires low temp, anhydrous conditions

Research Findings and Notes

  • The alkylation step is critical and benefits from the use of potassium carbonate as a mild base to avoid side reactions.
  • Solvent choice affects reaction rate and yield; amyl acetate and DMF are commonly used.
  • Hydrolysis under mild basic conditions followed by acidification is efficient for isolating the acid.
  • The hydrochloride salt form is often prepared for improved crystallinity and stability.
  • The lithiation/carboxylation route offers a synthetic alternative but is less practical for large-scale production due to low temperature and moisture sensitivity.
  • Analytical methods such as HPLC and NMR confirm reaction completion and product purity.
  • Industrial processes report yields up to 91%, indicating high efficiency and scalability.

Q & A

Q. What are the recommended synthetic routes for 4-[2-(Piperidin-1-yl)ethyl]benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: A two-step synthesis is commonly employed:

Nucleophilic substitution : React 4-(2-chloroethyl)benzoic acid with piperidine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Triethylamine or K₂CO₃ can catalyze the reaction .

Acid purification : Use recrystallization from ethanol/water or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the product.
Optimization : Monitor reaction progress via TLC (Rf ~0.3 in CH₂Cl₂/MeOH 9:1) and adjust reaction time (typically 12–24 hours) and temperature (80–100°C) to maximize yield (reported 60–75%) .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

Methodological Answer:

  • Solubility : Perform phase-solubility studies in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). The compound is sparingly soluble in water (<1 mg/mL at pH 7.4) but highly soluble in DMSO (>50 mg/mL) .
  • Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC analysis (C18 column, mobile phase: 0.1% TFA in acetonitrile/water 60:40). Degradation products (e.g., hydrolyzed piperidine derivatives) should be quantified .

Q. What spectroscopic techniques are suitable for structural confirmation of this compound?

Methodological Answer:

  • NMR : ¹H NMR (DMSO-d6) shows characteristic signals: δ 1.4–1.6 (piperidine CH₂), δ 2.4–2.6 (N-CH₂), δ 7.8–8.0 (aromatic protons) .
  • IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹) and tertiary amine (C-N stretch ~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS m/z calculated for C₁₄H₁₉NO₂ [M+H]⁺: 234.149, observed: 234.148 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

Methodological Answer:

  • Derivatization : Synthesize analogs with modifications to the piperidine ring (e.g., methyl, fluoro substituents) or benzoic acid moiety (e.g., halogenation, methoxy groups) .
  • Biological Assays : Test analogs for target binding (e.g., GPCRs via radioligand displacement assays) and functional activity (cAMP accumulation or calcium flux assays). Use IC₅₀ values to rank potency .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) against homology models of target receptors to rationalize SAR trends .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., logP, pKa) for this compound?

Methodological Answer:

  • LogP Discrepancies : Compare experimental (shake-flask method, octanol/water) vs. computational (ACD/Labs Percepta) values. Adjust for ionization (pKa ~4.2 for carboxylic acid) using the Henderson-Hasselbalch equation .
  • pKa Validation : Use potentiometric titration (GLpKa instrument) under nitrogen to minimize CO₂ interference. Confirm with UV-metric titration in 0.15 M KCl .

Q. How can HPLC methods be optimized for quantifying this compound in biological matrices?

Methodological Answer:

  • Column : C18 (5 μm, 250 × 4.6 mm) with guard column.
  • Mobile Phase : Gradient elution (0.1% formic acid in water/acetonitrile 95:5 → 60:40 over 15 minutes) .
  • Validation : Assess linearity (1–100 μg/mL, R² >0.99), LOD (0.3 μg/mL), and LOQ (1 μg/mL). Include spike-recovery tests in plasma (recovery >85%) .

Q. What crystallographic techniques are applicable for determining the solid-state structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: ethanol/water 1:1). Collect data at 113 K (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL-97 (R-factor <0.05) .
  • Key Parameters : Analyze hydrogen-bonding networks (e.g., carboxylic acid dimerization) and piperidine ring conformation (chair vs. boat) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.